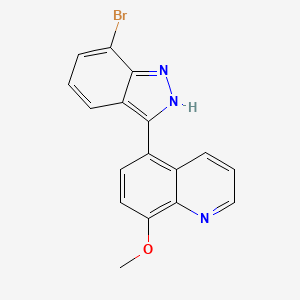

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Bromo-1H-indazol-3-yl”-methanol is a pharmaceutical building block . It has a molecular formula of C8H7BrN2O and a molecular weight of 227.0601 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-1H-indazol-3-yl”-methanol consists of a bromine atom attached to the 7th position of an indazole ring, with a methanol group attached to the 3rd position .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1H-indazol-3-yl”-methanol include a molecular weight of 227.0601 . More detailed properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications

Synthesis and Process Improvement

Compounds with structural similarities to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have been synthesized as key intermediates in drug discovery processes. For example, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate, improving yield and maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Antimicrobial Activity

A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Cancer Research

Compounds related to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have shown promise in cancer research. For instance, Wang et al. (2014) optimized a series of 4-(N-cycloamino)quinazolines, leading to the discovery of new tubulin-polymerization inhibitors with significant in vitro cytotoxic activity, indicating potential for cancer treatment (Wang et al., 2014).

Antioxidant Sources

Compounds extracted from natural sources, such as the marine red alga Rhodomela confervoides, which contains bromophenols with structures similar to the compound of interest, exhibited potent antioxidant activities stronger than or comparable to known antioxidants, suggesting their application in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Novel Synthetic Routes

Innovative synthetic routes have been developed to produce intermediates and compounds for further application in medicinal chemistry. For example, the synthesis of 4-(4-bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for the development of drugs targeting vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), highlights the compound's role in advancing drug discovery processes (Rong-dong, 2011).

properties

IUPAC Name |

5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXMKEPIODUUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)